3-(1-Boc-3-pyrrolidinyl)benzonitrile

Catalog No.
S13995930
CAS No.
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Boc-3-pyrrolidinyl)benzonitrile

Product Name

3-(1-Boc-3-pyrrolidinyl)benzonitrile

IUPAC Name

tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-8-7-14(11-18)13-6-4-5-12(9-13)10-17/h4-6,9,14H,7-8,11H2,1-3H3

InChI Key

PPZZKUDXXUIKTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC(=C2)C#N

3-(1-Boc-3-pyrrolidinyl)benzonitrile is a compound characterized by the presence of a benzonitrile moiety attached to a pyrrolidine ring that is protected by a tert-butoxycarbonyl (Boc) group. The molecular formula for this compound is C14H18N2OC_{14}H_{18}N_{2}O, and it features a pyrrolidine structure that enhances its biological activity and chemical reactivity. The Boc group serves as a protecting group, allowing for selective reactions without interfering with the amine functionality of the pyrrolidine.

Due to its functional groups. These include:

  • Nucleophilic Substitution Reactions: The benzonitrile group can undergo nucleophilic attack, leading to the formation of substituted benzenes.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 3-amino-3-pyrrolidinylbenzonitrile, which can further react with electrophiles.
  • Coupling Reactions: This compound can be involved in coupling reactions with other electrophiles or nucleophiles, making it useful in synthesizing more complex molecules.

The synthesis of 3-(1-Boc-3-pyrrolidinyl)benzonitrile typically involves several steps:

  • Formation of Pyrrolidine: Starting from commercially available 1-Boc-3-hydroxypyrrolidine, the hydroxyl group can be converted to an amine through a series of reactions involving protection and deprotection strategies.
  • Benzonitrile Coupling: The final step usually involves coupling the pyrrolidine derivative with a suitable benzonitrile precursor. This can be achieved through palladium-catalyzed cross-coupling methods or other coupling strategies that facilitate the formation of the carbon-nitrogen bond.

3-(1-Boc-3-pyrrolidinyl)benzonitrile has potential applications in:

  • Drug Development: Its structural features make it a candidate for developing new pharmaceuticals targeting various biological pathways.
  • Synthetic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules, particularly those involving nitrogen-containing heterocycles.

Several compounds share structural similarities with 3-(1-Boc-3-pyrrolidinyl)benzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Boc-3-hydroxypyrrolidineContains a hydroxyl group instead of a nitrileHydroxyl group offers different reactivity
4-(1-Boc-2-pyrrolidinyl)benzonitrileHas a pyrrolidine at the para positionDifferent substitution pattern on the ring
2-(1-Boc-4-pyrrolidinyl)benzonitrilePyrrolidine at the ortho positionAlters steric interactions significantly
N-Boc-2-amino-4-methylbenzonitrileContains an amino group instead of pyrrolidineDifferent functional group impacts properties

Uniqueness: The unique combination of the Boc-protected pyrrolidine and benzonitrile distinguishes 3-(1-Boc-3-pyrrolidinyl)benzonitrile from other similar compounds, particularly in terms of its potential reactivity and biological applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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